2-(2,4,5-Trimethylphenyl)-2-propanol
Description
Contextualization of Tertiary Alcohols in Modern Organic Chemistry
Tertiary alcohols are organic compounds where a hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement imparts distinct chemical properties compared to primary and secondary alcohols. A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions, a feature that makes them valuable as stable structural motifs in complex molecules.
In modern organic chemistry, the synthesis of tertiary alcohols is a fundamental transformation, often achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones. google.com The resulting tertiary alcohol moiety can serve as a crucial building block or a final structural element in the synthesis of pharmaceuticals, agrochemicals, and materials. Their steric bulk can also play a significant role in directing the stereochemical outcome of subsequent reactions.
Significance of Substituted Phenylpropanols in Fine Chemical Synthesis and Related Disciplines
Substituted phenylpropanols, a class of compounds that includes 2-(2,4,5-trimethylphenyl)-2-propanol, are of considerable interest in fine chemical synthesis. The phenyl group provides a scaffold that can be readily functionalized, while the propanol (B110389) unit offers a site for further chemical modification. The nature and position of substituents on the phenyl ring can profoundly influence the molecule's physical, chemical, and biological properties.
For instance, substituted phenylpropanols are key intermediates in the synthesis of various pharmaceuticals. The substitution pattern on the aromatic ring can modulate a compound's interaction with biological targets, making these molecules valuable for structure-activity relationship (SAR) studies in drug discovery. researchgate.net In the field of materials science, sterically hindered aromatic alcohols can be utilized as monomers or additives in polymer synthesis, influencing the properties of the resulting materials. Furthermore, some substituted phenylpropanols have applications as fragrances and in the agrochemical industry. wikipedia.org
Overview of Current Research Challenges and Opportunities in the Chemistry of this compound
The specific compound, this compound, presents both challenges and opportunities for researchers. The presence of three methyl groups on the phenyl ring, in addition to the tertiary alcohol functionality, creates a sterically hindered environment. This steric bulk can make its synthesis and subsequent reactions more challenging compared to less substituted analogues. acs.org
Challenges:
Synthesis: The Grignard reaction, a common method for synthesizing tertiary alcohols, may proceed with lower yields or require carefully optimized conditions to overcome the steric hindrance of the 2,4,5-trimethylphenyl group.
Reactivity: The steric congestion around the hydroxyl group can limit its reactivity in subsequent transformations, such as etherification or esterification reactions.
Opportunities:
Novel Reactivity: The unique steric and electronic properties of this compound could lead to novel and selective chemical transformations that are not possible with less hindered alcohols.
Material Science: Its bulky and rigid structure could be exploited in the design of new polymers with specific thermal or mechanical properties.
Medicinal Chemistry: The trimethylphenyl moiety could serve as a unique pharmacophore, and the compound could be a valuable building block for the synthesis of new bioactive molecules with potentially enhanced metabolic stability due to the hindered tertiary alcohol group. scielo.br
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(3)11(7-9(8)2)12(4,5)13/h6-7,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIDZRMIHTQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2,4,5 Trimethylphenyl 2 Propanol and Its Analogues
Catalytic Approaches to Tertiary Alcohol Formation
Catalytic methods provide a powerful means to construct complex tertiary alcohol scaffolds from simpler, readily available starting materials. These approaches often overcome the limitations of classical methods, which may require stoichiometric and pyrophoric organometallic reagents.
Enantioconvergent Arylation Strategies for Chiral Tertiary Alcohols
The direct functionalization of C-H bonds in readily available alcohols presents an ideal strategy for synthesizing valuable chiral higher alcohols. acs.org Enantioconvergent catalysis, in particular, offers an elegant solution for transforming racemic mixtures into a single enantiomer of a product, thereby maximizing stereochemical control and yield.
A significant advancement in the synthesis of enantioenriched tertiary alcohols is the use of a chiral N-heterocyclic carbene (NHC)-nickel complex. organic-chemistry.org This catalytic system facilitates an enantioconvergent arylation of racemic secondary alcohols. organic-chemistry.orgnih.gov The process involves a highly efficient formal asymmetric alcohol α-C-H arylation. acs.org
The reaction proceeds through a cascade mechanism initiated by the dehydrogenation of the secondary alcohol, using phenyl triflate as a mild oxidant, to form a transient ketone. acs.orgorganic-chemistry.org This is followed by the asymmetric addition of an arylboronic ester to the ketone intermediate. acs.orgorganic-chemistry.org The NHC-nickel catalyst is crucial for controlling both the chemo- and enantioselectivity of the reaction. acs.orgnih.gov
Key features of this methodology include:
High Enantioselectivity: The chiral NHC ligand effectively induces asymmetry in the addition of the aryl group.
Broad Substrate Scope: The method is applicable to a wide range of racemic secondary alcohols and arylboronic esters. organic-chemistry.org
Mild Reaction Conditions: The reaction typically proceeds at room temperature. organic-chemistry.org
Table 1: Nickel/N-Heterocyclic Carbene Catalyzed Enantioconvergent Arylation
| Entry | Racemic Secondary Alcohol | Arylboronic Ester | Chiral Tertiary Alcohol Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 1-Phenylethanol | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)-1-phenylethanol | 95 | 98 |
| 2 | 1-(4-Chlorophenyl)ethanol | Phenylboronic acid pinacol ester | 2-Phenyl-1-(4-chlorophenyl)ethanol | 92 | 97 |
| 3 | 1-Cyclohexylethanol | 4-Trifluoromethylphenylboronic acid pinacol ester | 1-Cyclohexyl-1-(4-trifluoromethylphenyl)ethanol | 85 | 96 |
Data is illustrative and based on typical results reported in the literature.
The concept of an oxidative dehydrogenation cascade is central to the nickel/NHC-catalyzed reaction and represents a broader strategy for asymmetric ketone arylation. This approach avoids the direct use of ketones, which can be challenging substrates for asymmetric additions. Instead, it generates the ketone in situ from a more readily available alcohol precursor.
Palladium catalysis has also been explored for similar transformations. For instance, a palladium-catalyzed redox cascade can achieve the direct β-arylation of ketones. hku.hk This process merges ketone dehydrogenation, aryl-X bond activation, and conjugate addition into a redox-neutral cycle. hku.hk While this specific example focuses on β-arylation, the underlying principle of in situ ketone generation via dehydrogenation is a powerful tool that can be adapted for asymmetric α-arylation to form tertiary alcohols.
Transition Metal-Catalyzed C-C Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Rhodium and nickel are particularly versatile metals for these transformations.
Rhodium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have been shown to facilitate a transfer hydroarylation reaction between alcohols and ketones. This "shuttle arylation" provides a pathway to tertiary alcohols from readily available starting materials, avoiding the need for stoichiometric organometallic reagents. The reaction is believed to proceed through a reversible β-carbon elimination mechanism, allowing for the cleavage and formation of C-C bonds.
A novel and powerful strategy for forming C(sp³)–C(sp²) bonds involves the synergistic use of photoredox catalysis and nickel catalysis, mediated by proton-coupled electron transfer (PCET). nih.govnih.gov This method allows for the deconstructive arylation of aliphatic alcohols. nih.govdiva-portal.org
The process generates alkyl radicals from free alcohols through a PCET-mediated β-scission. nih.govnih.gov These alkyl radicals then participate in a nickel-catalyzed cross-coupling reaction with aryl halides. nih.govnih.gov This approach is notable for its broad functional group tolerance and its applicability to challenging tertiary alcohol substrates. nih.govnih.gov Mechanistic studies have confirmed that a PCET pathway is the dominant mechanism for radical generation. nih.govnih.govdiva-portal.org This strategy expands the utility of alcohols as precursors for alkyl radicals in cross-coupling reactions. nih.govnih.gov
Table 2: PCET-Mediated Deconstructive Arylation of Alcohols
| Entry | Alcohol | Aryl Halide | Coupled Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexanol | 4-Bromobenzonitrile | 4-Cyclohexylbenzonitrile | 85 |
| 2 | 1-Adamantanol | 1-Bromo-4-methoxybenzene | 1-Adamantyl-4-methoxybenzene | 78 |
| 3 | tert-Butanol | 4-Bromoacetophenone | 4-tert-Butylacetophenone | 72 |
Data is illustrative and based on typical results reported in the literature.
Other Metal-Mediated and Organocatalytic Transformations
The synthesis of tertiary alcohols, including 2-(2,4,5-trimethylphenyl)-2-propanol and its analogues, is increasingly benefiting from the precision and efficiency of modern catalytic systems. Metal-mediated processes, beyond traditional Grignard-type reactions, offer alternative pathways. For instance, the direct, metal-catalyzed researchgate.netresearchgate.net-transposition of allylic alcohols can be a synthetically useful isomerization process. researchgate.net Furthermore, multicomponent oxidative cyclization strategies using molecular oxygen as both the oxidant and oxygen source represent a green and sustainable route to tertiary-alcohol-unit-bearing N-heterocycles under metal- and catalyst-free conditions. acs.org
Organocatalysis has also emerged as a powerful tool. N-Heterocyclic carbenes (NHCs), for example, serve as effective organocatalysts in various transformations, providing an alternative to conventional organometallic catalysts. researchgate.net While direct application to this compound may not be explicitly documented, the principles of these catalytic systems are broadly applicable to the synthesis of complex tertiary alcohols. For example, chiral quaternary ammonium aryloxides have been used in enantioselective vinylogous aldol reactions to create complex chiral alcohol derivatives. acs.org
Precursor-Based Synthetic Routes to this compound
A common and direct approach to synthesizing this compound involves the use of readily available precursors. The most logical precursor is the corresponding prochiral ketone, 1-(2,4,5-trimethylphenyl)ethanone.
Reduction Pathways of Corresponding Prochiral Ketones
The conversion of prochiral ketones into chiral, non-racemic alcohols is a cornerstone of stereodefined alcohol synthesis. wikipedia.org The reduction of 1-(2,4,5-trimethylphenyl)ethanone to this compound can be accomplished through several effective pathways.
Hydride-Based Reducing Agents (e.g., NaBH₄, LiAlH₄)
Metal hydride reagents are standard for the reduction of aldehydes and ketones to form alcohols. openochem.orgkhanacademy.org Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this transformation. chemguide.co.uk These reagents function by delivering a nucleophilic hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. openochem.orglibretexts.org
The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically during an acidic workup, to yield the final alcohol product. openochem.org
Lithium Aluminum Hydride (LiAlH₄) : This is a very powerful reducing agent capable of reducing ketones, aldehydes, esters, and amides. openochem.org Its high reactivity necessitates the use of dry, non-protic solvents like diethyl ether, and it reacts violently with water and alcohols. chemguide.co.uk
Sodium Borohydride (NaBH₄) : A milder and more selective reducing agent, NaBH₄ effectively reduces aldehydes and ketones but typically does not react with esters or other less reactive carbonyl compounds. openochem.org This selectivity allows for its use in protic solvents like methanol or ethanol. libretexts.org
The reduction of a ketone, such as 1-(2,4,5-trimethylphenyl)ethanone, with either of these agents leads to the formation of a secondary alcohol. chemguide.co.uk It is important to note that the direct reduction of a ketone using these achiral hydride reagents will produce a racemic mixture of the corresponding secondary alcohol. To produce a tertiary alcohol like this compound, one would typically start from the corresponding ketone (2',4',5'-trimethylacetophenone) and use an organometallic reagent like methylmagnesium bromide, not a hydride reducing agent. The outline's premise of forming this specific tertiary alcohol via ketone reduction is chemically inaccurate; reduction of 1-(2,4,5-trimethylphenyl)ethanone yields 1-(2,4,5-trimethylphenyl)ethanol.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an alternative method for ketone reduction that avoids the use of pressurized hydrogen gas. mdpi.com This technique involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a metal catalyst. researchgate.netacs.org Transition metal complexes of ruthenium, rhodium, and iridium are commonly employed as catalysts. researchgate.netmdpi.com
The process is valued for being environmentally friendly, especially when conducted in water. researchgate.netrsc.org For instance, the transfer hydrogenation of acetophenone, a structural analogue of the precursor ketone, has been studied extensively. Using a Cu-Zn-Al catalyst prepared by co-precipitation with isopropanol as the hydrogen source, high conversion and selectivity to the corresponding alcohol have been achieved. acs.orgacs.org In one study, an 89.4% conversion of acetophenone with 93.2% selectivity for 1-phenylethanol was reported. acs.org The efficiency of CTH can be highly dependent on the choice of catalyst, hydrogen donor, and reaction conditions.
Table 1: Comparison of Catalytic Systems for Transfer Hydrogenation of Acetophenone
| Catalyst System | Hydrogen Donor | Solvent | Key Findings | Citations |
| [RuCl₂(p-cymene)]₂ / hydroxy piperidines | Isopropanol | Isopropanol | Not very efficient. | researchgate.net |
| [RuCl₂(p-cymene)]₂ / hydroxy piperidines | HCOONa-HCOOH | Water | Much better results than with isopropanol. | researchgate.net |
| Cu–Zn–Al | Isopropanol | Isopropanol | 89.4% conversion and 93.2% selectivity at optimal conditions. | acs.orgacs.org |
| Pd@SiO₂ | NaBH₄ | Water / HPMC | >99.34% conversion with 100% selectivity. | rsc.org |
| MgO | 2-pentanol | Liquid Phase | Chemoselectivity of 97% towards benzyl alcohol. | mdpi.com |
Functionalization of Alcohol Precursors for Aryl Group Incorporation
An alternative synthetic strategy involves constructing the molecule by forming the aryl-carbon bond on a pre-existing alcohol scaffold. This approach is less direct for a molecule like this compound compared to starting with the aryl ketone.
Base-Mediated O-Arylation and Subsequent Rearrangement Strategies
This pathway involves the initial formation of an ether linkage followed by a rearrangement. A mild and efficient protocol for the O-arylation of alcohols, including tertiary alcohols, uses triarylsulfonium triflates under transition-metal-free conditions. researchgate.netnih.gov The reaction proceeds in the presence of a base, where an in-situ formed alkoxy anion performs a nucleophilic attack on the triarylsulfonium salt to form an aryl ether. researchgate.netnih.gov
Following O-arylation, a rearrangement would be necessary to migrate the aryl group from the oxygen to the carbon atom, forming the C-C bond of the final tertiary alcohol product. Various cationic rearrangement reactions are known in organic chemistry, such as the Wagner-Meerwein rearrangement, where an alkyl or aryl group migrates to a carbocation center. msu.edu Another relevant transformation is the neophyl rearrangement, which involves a 1,2-aryl migration. nih.gov This type of rearrangement can be initiated through radical addition to an olefin, leading to the formation of a key alkyl radical that undergoes cyclization and subsequent rearomatization, resulting in the aryl migration. nih.gov While theoretically plausible, this multi-step O-arylation and rearrangement sequence represents a complex and less common route for the synthesis of this specific tertiary alcohol compared to the Grignard addition to the corresponding ketone.
Direct Alkylation or Arylation Approaches
Direct C-H functionalization of arenes represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. In the context of this compound, this would ideally involve the direct introduction of a 2-hydroxyprop-2-yl group onto the pseudocumene (1,2,4-trimethylbenzene) ring. However, direct alkylation of pseudocumene to form a tertiary alcohol in a single step is challenging due to potential issues with regioselectivity and over-alkylation.
A more plausible, albeit indirect, approach involves a two-step sequence starting with the Friedel-Crafts acylation of pseudocumene. This classic electrophilic aromatic substitution reaction can be used to introduce an acetyl group onto the aromatic ring. The resulting ketone, 2-acetyl-1,4,5-trimethylbenzene, can then be treated with an organometallic reagent, such as a methyl Grignard reagent (methylmagnesium bromide), to furnish the desired tertiary alcohol, this compound.
While direct arylation methods are more commonly employed for the formation of C-C bonds between two aromatic systems, the principles can be adapted. These reactions often utilize transition metal catalysts, such as palladium or nickel, to couple an aromatic halide with an organometallic reagent. In a hypothetical scenario for the synthesis of our target molecule, a suitably protected 2-haloisopropanol derivative could potentially be coupled with a 2,4,5-trimethylphenyl organometallic species. However, the development of such a direct coupling to form a tertiary alcohol is not a commonly reported transformation.
| Reaction Type | Starting Materials | Reagents | Key Intermediates | Product |
| Friedel-Crafts Acylation followed by Grignard Reaction | Pseudocumene, Acetyl chloride | AlCl₃, Methylmagnesium bromide | 2-Acetyl-1,4,5-trimethylbenzene | This compound |
Multi-Component and Cascade Reaction Sequences
Multi-component and cascade reactions offer significant advantages in terms of efficiency and sustainability by combining several bond-forming events in a single operation. These strategies minimize the need for purification of intermediates, reduce solvent waste, and can lead to a rapid increase in molecular complexity.
For the synthesis of this compound and its analogues, a cascade reaction could be envisioned that starts with a precursor that already contains the aromatic and part of the alcohol moiety. For instance, a cascade reaction involving an appropriately substituted aryl vinyl or propargyl sulfonium salt with a carbon nucleophile could potentially lead to the formation of a functionalized tertiary alcohol. While specific examples for the direct synthesis of this compound via these methods are not prevalent in the literature, the general principles of cascade reactions, such as those involving Prins-type cyclizations or sequential additions, could be adapted to construct the target structure.
The design of such a cascade would require careful selection of starting materials and catalysts to control the sequence of bond formations and ensure the desired regioselectivity and stereoselectivity. The complexity of these reactions often necessitates extensive optimization of reaction conditions.
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and more efficient catalytic processes.
Reactions in Aqueous Media and On-Water Catalysis
Performing organic reactions in water as a solvent offers significant environmental benefits over traditional organic solvents. Water is non-toxic, non-flammable, and abundant. While the low solubility of many organic compounds in water can be a challenge, "on-water" catalysis, where insoluble reactants are vigorously stirred in water, has emerged as a powerful technique. The hydrophobic effect can accelerate reaction rates by bringing the reactants together at the oil-water interface.
The synthesis of aryl alcohols in aqueous media has been explored, often focusing on the use of water-tolerant catalysts. While a direct synthesis of this compound in water has not been specifically detailed, related transformations, such as the arylation of alcohols with diaryliodonium salts, have been successfully performed in water under mild, metal-free conditions. This suggests the potential for developing aqueous synthetic routes to the target molecule, possibly through the adaptation of existing methodologies to be compatible with an aqueous environment.
Enzymatic and Biocatalytic Synthesis Routes
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. Biocatalysis offers routes to chiral molecules with high enantiopurity, a critical aspect in the synthesis of many pharmaceuticals and fine chemicals.
For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution (EKR) of the racemic alcohol is a promising strategy. EKR utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated.
Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia, are commonly used for the resolution of a wide range of alcohols, including tertiary alcohols. rsc.orgresearchgate.netmdpi.comscielo.br The efficiency of the resolution is dependent on several factors, including the choice of enzyme, acyl donor, solvent, and temperature. For sterically hindered tertiary alcohols, finding a suitable enzyme that can accommodate the substrate in its active site is a key challenge. rsc.orgresearchgate.netscielo.br
Studies on the enzymatic kinetic resolution of structurally similar tertiary benzyl bicyclic alcohols have shown that high conversions and excellent enantiomeric excess can be achieved by optimizing the reaction conditions. scielo.br For instance, the use of vinyl butyrate as an acyl donor and heptane or isooctane as the solvent has proven effective in the resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and 1-methyl-2,3-dihydro-1H-inden-1-ol using CAL-A. scielo.br These findings suggest that a similar approach could be successfully applied to the kinetic resolution of racemic this compound.
| Enzyme | Substrate Type | Acyl Donor | Solvent | Key Findings |
| Candida antarctica Lipase A (CAL-A) | Tertiary benzyl bicyclic alcohols | Vinyl butyrate | Heptane/Isooctane | High conversion (44-45%) and excellent enantiomeric excess (96-99%) in 4-5 hours. scielo.br |
| Pseudomonas cepacia Lipase | Chiral alcohol intermediate for Ivabradine | - | Water | Successful resolution of a key alcohol precursor. mdpi.com |
To overcome the 50% theoretical yield limit of EKR, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. The development of a DKR process for a tertiary alcohol has been reported, utilizing a lipase in combination with a bio-compatible oxovanadium catalyst for the racemization step. rsc.org
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved selectivity. The application of microwave heating to biocatalytic transformations is a growing area of research, with the potential to enhance enzyme activity and stability.
In the context of enzymatic reactions, microwave irradiation can lead to faster reaction rates by increasing the kinetic energy of the molecules and potentially by direct interaction with the enzyme-substrate complex. mdpi.com This can be particularly beneficial for sluggish reactions, such as the resolution of sterically hindered tertiary alcohols. While specific studies on the microwave-assisted biocatalytic synthesis of this compound are not yet available, the general success of this technique in accelerating other lipase-catalyzed reactions suggests its potential applicability. mdpi.com For example, microwave-induced biocatalytic transformations have been successfully used for the kinetic resolution of other medicinally active compounds. mdpi.com Careful control of the temperature is crucial in these processes to avoid thermal denaturation of the enzyme. mdpi.com
Elucidation of Reaction Mechanisms in the Formation and Transformation of 2 2,4,5 Trimethylphenyl 2 Propanol
Mechanistic Pathways of Aryl-Alcohol Coupling and Formation
The synthesis of 2-(2,4,5-trimethylphenyl)-2-propanol involves the formation of a carbon-carbon bond between an aryl group (2,4,5-trimethylphenyl) and an alcohol-bearing fragment. The specific mechanistic pathways for this coupling can vary depending on the chosen reagents and reaction conditions.
While direct oxidative dehydrogenation coupling involving this compound itself is not extensively documented, the principles of such reactions are relevant. Oxidative dehydrogenation typically involves the removal of two hydrogen atoms from the substrates to form a new bond. In the context of forming this tertiary alcohol, a hypothetical pathway could involve the oxidative coupling of pseudocumene (1,2,4-trimethylbenzene) and isopropanol (B130326). However, this is not a standard synthetic route.
Asymmetric addition mechanisms are crucial for synthesizing chiral molecules. While this compound is achiral, related chiral tertiary alcohols can be synthesized using asymmetric addition of an organometallic reagent to a ketone. For instance, the addition of a 2,4,5-trimethylphenyl organometallic reagent (like a Grignard or organolithium reagent) to acetone (B3395972) could theoretically be influenced by a chiral ligand to produce an enantiomerically enriched product, though this specific example is not a common research focus. A rare example of an asymmetric S_N1 reaction has been reported, where a highly stabilized carbocation (tertiary, benzylic, and propargylic) can be attacked by a nucleophile under chiral influence. masterorganicchemistry.com
Radical reactions offer a powerful method for C-C bond formation. libretexts.org The generation of a 2,4,5-trimethylphenyl radical, which could then react with a suitable precursor to form the target alcohol, is a plausible, though not commonly cited, synthetic strategy.
Radicals are species with one or more unpaired electrons and are typically formed through homolytic bond cleavage induced thermally, photochemically, or chemically. rutgers.edu For instance, an aryl halide (e.g., 2,4,5-trimethylbromobenzene) could be converted into a 2,4,5-trimethylphenyl radical via a radical initiator like AIBN (azobisisobutyronitrile) and a reagent such as tributyltin hydride (Bu3SnH). libretexts.org This highly reactive radical could then, in principle, add to a molecule like acetone enolate to form the carbon skeleton of this compound after subsequent workup.
Radical chain processes involve initiation, propagation, and termination steps. libretexts.org In a hypothetical synthesis:
Initiation: A radical initiator like AIBN decomposes upon heating to form radicals. diva-portal.org
Propagation: The initiator radical abstracts a hydrogen from Bu3SnH to generate the tributyltin radical. This tin radical can then abstract a halogen from an aryl halide to form the aryl radical. This aryl radical could then add to an appropriate acceptor.
Termination: Two radicals can combine to terminate the chain.
The tris(4-methylphenyl)methyl radical is an example of a persistent radical where dimer formation is almost undetectable. utexas.edu
C-C bond activation is a key step in many organic transformations. nih.govnih.gov In the context of forming this compound, a common method involves the reaction of a Grignard reagent, 2,4,5-trimethylphenylmagnesium bromide, with acetone. This is a classic example of nucleophilic addition to a carbonyl group, effectively forming the C-C bond.
β-carbon elimination is a type of reaction in organometallic chemistry where a ligand bonded to a metal center is cleaved. wikipedia.org While less common than β-hydride elimination, it is an important step in some catalytic processes. wikipedia.orgmdpi.com This mechanism is generally not directly involved in the primary synthesis of this compound but could be relevant in potential side reactions or transformations of organometallic intermediates. For instance, β-alkyl elimination from tert-alcoholates can be a pathway to generate organometallic species that can undergo further reactions. wikipedia.org
Mechanistic Insights into General Alcohol Conversions Relevant to Tertiary Alcohols
Tertiary alcohols like this compound undergo characteristic reactions, primarily nucleophilic substitutions and eliminations. The hydroxyl group (-OH) is a poor leaving group, so it typically requires protonation or conversion to a better leaving group for these reactions to proceed. reactory.appunco.edu
S(_N)1 (Substitution Nucleophilic Unimolecular): This is the predominant substitution mechanism for tertiary alcohols. msu.edulibretexts.org The reaction proceeds in a stepwise manner:
Protonation of the alcohol: The hydroxyl group is protonated by an acid to form a good leaving group, water. libretexts.org
Formation of a carbocation: The leaving group departs, forming a stable tertiary carbocation. This is the slow, rate-determining step. masterorganicchemistry.comyoutube.com The stability of tertiary carbocations is a key reason why tertiary alcohols favor the S(_N)1 pathway. youtube.comlibretexts.org
Nucleophilic attack: A nucleophile attacks the carbocation to form the product. libretexts.orgyoutube.com
The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comlibretexts.org These reactions often compete with E1 elimination reactions. masterorganicchemistry.com
| S(_N)1 Reaction Characteristics |
| Substrate |
| Kinetics |
| Mechanism |
| Stereochemistry |
| Solvent |
S(_N)2 (Substitution Nucleophilic Bimolecular): This mechanism is not favored for tertiary alcohols like this compound due to steric hindrance. masterorganicchemistry.com The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks from the backside as the leaving group departs. masterorganicchemistry.com This backside attack is sterically hindered in tertiary substrates. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com
| S(_N)2 Reaction Characteristics |
| Substrate |
| Kinetics |
| Mechanism |
| Stereochemistry |
| Solvent |
S(_N)i (Substitution Nucleophilic Internal): This is a less common mechanism characterized by retention of stereochemistry. wikipedia.org A classic example is the reaction of an alcohol with thionyl chloride (SOCl(_2)). The alcohol first forms an alkyl chloro sulfite. The chloride from this intermediate then attacks the carbon, leading to the final product with retention of configuration. wikipedia.org The addition of pyridine (B92270) to this reaction inverts the stereochemistry, proceeding via an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com
Elimination reactions of alcohols lead to the formation of alkenes through the removal of the hydroxyl group and a proton from an adjacent carbon.
E1 (Elimination Unimolecular): Tertiary alcohols readily undergo dehydration via the E1 mechanism in the presence of a strong acid like sulfuric acid at elevated temperatures. libretexts.orgyoutube.com Similar to the S(_N)1 reaction, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate. byjus.comnih.gov
Protonation of the hydroxyl group. youtube.com
Loss of water to form a carbocation. libretexts.org This is the rate-determining step. byjus.com
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. youtube.com
E1 reactions often follow Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.com
| E1 Reaction Characteristics |
| Substrate |
| Kinetics |
| Mechanism |
| Base |
| Regioselectivity |
E2 (Elimination Bimolecular): This mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon while the leaving group departs from the adjacent carbon. libretexts.orglumenlearning.com E2 reactions are not typical for the direct elimination of the -OH group from an alcohol because hydroxide (B78521) is a poor leaving group. libretexts.org However, if the alcohol is first converted to a better leaving group, such as a tosylate, an E2 elimination can be induced by a strong, non-nucleophilic base. libretexts.org Tertiary alkyl halides are favorable for E2 reactions. pearson.com The E2 mechanism requires an anti-periplanar arrangement of the proton to be removed and the leaving group. libretexts.org
| E2 Reaction Characteristics |
| Substrate |
| Kinetics |
| Mechanism |
| Base |
| Stereochemistry |
Intramolecular and Rearrangement Reactions (e.g., Favorskii, Grob Fragmentation, Wagner-Meerwein)
The structure of this compound, a tertiary alcohol, dictates the types of intramolecular reactions it can undergo. Reactions such as the Favorskii rearrangement and Grob fragmentation are not mechanistically viable for this compound. The Favorskii rearrangement is characteristic of α-halo ketones, which are structurally distinct from tertiary alcohols. Similarly, the Grob fragmentation involves the concerted cleavage of a σ-bond in an aliphatic chain containing an electrofuge and a nucleofuge in a specific 1,3-relationship, a framework not present in this compound. tandfonline.com
The most relevant rearrangement reaction for this compound is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orgambeed.com This reaction is a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org For this compound, such a rearrangement would occur under acidic conditions, typically during acid-catalyzed dehydration.
The mechanism proceeds in sequential steps:
Protonation of the Hydroxyl Group : In the presence of a strong acid catalyst (e.g., H₂SO₄), the hydroxyl group of the alcohol is protonated to form a good leaving group, water. libretexts.orgyoutube.com
Formation of a Carbocation : The protonated alcohol loses a molecule of water to generate a relatively stable tertiary benzylic carbocation. The stability of this intermediate is crucial for the reaction to proceed. The rate of acid-catalyzed dehydration is often linked to the stability of the carbocation formed; for instance, the dehydration of 1-phenyl-2-propanol (B48451) is faster than that of 2-propanol due to the formation of a more stable carbocation. chegg.com
Wagner-Meerwein Rearrangement (1,2-Shift) : The tertiary carbocation can undergo a 1,2-methyl shift. In this specific molecule, a methyl group from the aromatic ring (at the C2 or C5 position) could theoretically migrate to the carbocationic center. However, the most likely rearrangement involves a methyl group from the isopropyl moiety migrating to an adjacent position on the ring if it leads to a more stable carbocation, though this is less common than shifts leading to tertiary or resonance-stabilized carbocations. More typically, rearrangements occur in related reactions, such as the acid-catalyzed dehydration of other polysubstituted alcohols, which often yield a mixture of alkene products resulting from both direct elimination and elimination following a carbocation rearrangement. chegg.comstackexchange.com The driving force for the rearrangement is the formation of an isomeric carbocation of similar or greater stability, which can then lead to different, thermodynamically favored alkene products upon deprotonation. wikipedia.org
Deprotonation : Finally, a base (such as HSO₄⁻ or H₂O) abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of an alkene and regenerating the acid catalyst. If a rearrangement has occurred, a different isomer of the alkene will be formed.
Given the structure, the primary outcome of acid treatment is dehydration to form 2-(2,4,5-trimethylphenyl)propene. Any subsequent Wagner-Meerwein rearrangement of the intermediate carbocation would be a competing pathway, potentially leading to isomeric alkenes.
Catalyst-Substrate Interactions and Reaction Kinetics
The formation of this compound is typically achieved through a Friedel-Crafts alkylation reaction. mt.comwikipedia.org This involves the electrophilic substitution of an aromatic ring, in this case, 1,2,4-trimethylbenzene (B165218) (pseudocumene), with an alkylating agent derived from acetone. wikipedia.org
Catalyst-Substrate Interactions:
The reaction requires a strong Brønsted or Lewis acid catalyst to generate the necessary electrophile from acetone. mt.com
With a Brønsted Acid (e.g., H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of acetone. Subsequent loss of water after a second protonation or condensation between two acetone molecules can lead to a highly reactive electrophile, such as the protonated mesityl oxide or ultimately the 2-hydroxyprop-2-yl cation, [(CH₃)₂COH]⁺. quora.com The electron-rich 1,2,4-trimethylbenzene acts as the nucleophile, attacking the electrophile. The methyl groups on the aromatic ring are activating and direct the substitution to the ortho and para positions relative to themselves. The most likely position of attack is C6, which is sterically the most accessible and activated by the methyl groups at C1 and C2.
With a Lewis Acid (e.g., AlCl₃): If an acetone derivative like 2-chloropropan-2-ol is used, the Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form the carbocation electrophile. wikipedia.orgyoutube.com The Lewis acid activates the alkylating agent, making it sufficiently electrophilic to react with the aromatic substrate.
In both catalytic systems, the catalyst interacts strongly with the electrophile-generating species (acetone or its derivative). The substrate, 1,2,4-trimethylbenzene, then interacts with this activated catalyst-electrophile complex. The reaction is complete when the aromatic ring is deprotonated, restoring its aromaticity and regenerating the catalyst. wikipedia.org However, in many Friedel-Crafts reactions, the catalyst can also complex with the product, sometimes requiring stoichiometric rather than catalytic amounts. youtube.com
Reaction Kinetics:
Specific kinetic data, such as rate constants and activation energies for the synthesis of this compound, are not widely reported in the literature. However, the kinetics of the reaction can be described in general terms based on established principles of Friedel-Crafts alkylations.
Concentration of Reactants: The rate is dependent on the concentrations of both the aromatic substrate (1,2,4-trimethylbenzene) and the electrophile generated from acetone.
Catalyst Concentration and Activity: The rate is highly sensitive to the concentration and strength of the acid catalyst. Higher catalyst concentrations generally lead to faster rates, although they can also promote side reactions and polymerization. quora.com
Temperature: Like most chemical reactions, the rate increases with temperature. However, higher temperatures can also favor the formation of undesired byproducts, such as from polyalkylation or rearrangement.
Substrate Nucleophilicity: The three methyl groups on the benzene (B151609) ring increase its nucleophilicity compared to benzene itself, leading to a faster reaction rate.
The rate-determining step is typically the attack of the nucleophilic aromatic ring on the electrophile to form the arenium ion (sigma complex). youtube.com The stability of this intermediate, which is enhanced by the electron-donating methyl groups, influences the activation energy of this step.
The table below summarizes typical catalysts used in related Friedel-Crafts reactions, highlighting the conditions under which such transformations are generally performed.
| Reaction Type | Catalyst | Acylating/Alkylating Agent | Typical Conditions | Reference |
| Friedel-Crafts Alkylation | AlCl₃ (Lewis Acid) | Alkyl Halide | Anhydrous, often at low temperatures (0 °C to RT) | wikipedia.org |
| Friedel-Crafts Alkylation | Zeolite (Solid Acid) | Alkene (e.g., Propylene) | High temperature, industrial scale | wikipedia.org |
| Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Acyl Chloride | Stoichiometric catalyst, anhydrous | wikipedia.org |
| Aldol Condensation/Alkylation | H₂SO₄ (Brønsted Acid) | Acetone | Low to ambient temperature | quora.comorgsyn.org |
| Friedel-Crafts Acylation | Y(OTf)₃ (Lewis Acid) | Acid Anhydride | Ionic liquid solvent, mild conditions | researchgate.net |
Derivatization Strategies and Functional Group Transformations of 2 2,4,5 Trimethylphenyl 2 Propanol
Chiral Resolution and Enantiospecific Synthesis of 2-(2,4,5-Trimethylphenyl)-2-propanol Stereoisomers
The tertiary carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The separation of these enantiomers (a process known as chiral resolution) or the direct synthesis of a single enantiomer (enantiospecific synthesis) is crucial for applications where stereochemistry is critical, such as in pharmacology.
Standard methods for resolving racemic alcohols can be applied. One common approach is the formation of diastereomeric esters by reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters yields the individual, enantiomerically enriched alcohols.
Another powerful technique is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. mdpi.com This phase interacts differently with each enantiomer, leading to different retention times and enabling their separation.
While specific studies on the enantiospecific synthesis of this compound are not widely documented, general methodologies exist. Asymmetric synthesis could be approached by the enantioselective addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a prochiral ketone precursor, 1-(2,4,5-trimethylphenyl)ethan-1-one, in the presence of a chiral catalyst. mdpi.com
Table 1: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Class | Separation Principle |
|---|---|---|
| (R)- or (S)-Mandelic acid | Chiral Carboxylic Acid | Forms diastereomeric esters; separable by crystallization. wikipedia.org |
| (R)- or (S)-Camphorsulfonic acid | Chiral Sulfonic Acid | Forms diastereomeric esters; separable by crystallization. |
| (+)- or (-)-Camphanic chloride | Chiral Acid Chloride | Forms diastereomeric esters; often used for NMR analysis and separation. |
| Lipases (e.g., CAL-B) | Enzyme | Catalyzes enantioselective acylation or hydrolysis (Kinetic Resolution). mdpi.com |
Modifications of the Propanol (B110389) Backbone
The hydroxyl group of a tertiary alcohol is a poor leaving group. However, its reactivity can be enhanced by protonation under strongly acidic conditions. libretexts.org The protonated hydroxyl group becomes a good leaving group (water), facilitating nucleophilic substitution via a stable tertiary benzylic carbocation (SN1 mechanism). For instance, treatment with concentrated hydrohalic acids like HCl or HBr would be expected to replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding 2-halo-2-(2,4,5-trimethylphenyl)propane. msu.educhegg.com
Alternatively, reagents like N-halosuccinimides (NCS, NBS) in aqueous media can be used for the direct conversion of tertiary benzylic alcohols into vicinal halohydrins. mdpi.com For this compound, this reaction would likely proceed via dehydration to form an intermediate alkene, followed by halohydrin formation, although specific outcomes would depend on reaction conditions.
Strategies for chain elongation or shortening of the propanol backbone of this compound are not straightforward due to the sterically hindered tertiary nature of the alcohol. Such transformations would likely require multi-step sequences.
Chain shortening could theoretically be achieved through oxidative cleavage, but this would require prior transformation of the tertiary alcohol. For example, dehydration to the corresponding alkene, 2-(2,4,5-trimethylphenyl)prop-1-ene, followed by ozonolysis (O₃) and a reductive workup, would cleave the double bond to yield 1-(2,4,5-trimethylphenyl)ethan-1-one, effectively shortening the chain.
Transformations of the Trimethylphenyl Moiety
The trimethylphenyl ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu The existing substituents on the ring dictate the position of the incoming electrophile. The three methyl groups and the 2-hydroxyprop-2-yl group are all electron-donating and thus act as activating groups, directing incoming electrophiles to the ortho and para positions. libretexts.org
In this compound, the positions available for substitution are C3 and C6.
Position C6: This position is ortho to the C5-methyl group and para to the C2-methyl group. It is generally the most electronically activated and sterically accessible position.
Position C3: This position is ortho to both the C2-methyl and C4-methyl groups, and meta to the C5-methyl group. It is highly sterically hindered.
Therefore, electrophilic aromatic substitution reactions are strongly predicted to occur at the C6 position.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product (Substitution at C6) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-2,4,5-trimethylphenyl)-2-propanol |
| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-2,4,5-trimethylphenyl)-2-propanol |
| Sulfonation | Fuming H₂SO₄ | 6-(2-Hydroxypropan-2-yl)-2,3,4-trimethylbenzene-1-sulfonic acid |
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To utilize this reaction, this compound must first be converted into an aryl halide.
This can be achieved via electrophilic halogenation, as described in the previous section. For example, bromination with Br₂ and a Lewis acid catalyst would yield 2-(3-bromo-2,4,5-trimethylphenyl)-2-propanol. This aryl bromide could then serve as the substrate for a Suzuki coupling reaction. organic-chemistry.org Coupling with various aryl or vinyl boronic acids would allow for the synthesis of a wide array of biaryl and styrenyl derivatives, respectively.
Table 3: Components for a Hypothetical Suzuki Coupling Reaction
| Component Type | Example | Role in Reaction |
|---|---|---|
| Aryl Halide Substrate | 2-(3-Bromo-2,4,5-trimethylphenyl)-2-propanol | Provides the aryl scaffold. |
| Boronic Acid | Phenylboronic acid | Provides the new aryl or vinyl group. |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyzes the C-C bond formation. mdpi.com |
| Base | K₂CO₃ or Na₂CO₃ | Activates the boronic acid for transmetalation. |
Oxidation and Reduction of the Aromatic System
The reactivity of the 2,4,5-trimethylphenyl moiety within the parent molecule is largely dictated by the electron-donating nature of the three methyl groups. These substituents influence the susceptibility of the aromatic ring to both oxidative and reductive conditions.
Oxidation: The oxidation of the aromatic system of this compound, while not extensively documented for this specific compound, can be inferred from studies on its core aromatic structure, pseudocumene (1,2,4-trimethylbenzene). The oxidation of pseudocumene can lead to valuable industrial intermediates. For instance, catalytic oxidation using systems like methyltrioxorhenium with hydrogen peroxide can selectively yield 2,3,5-trimethyl-1,4-benzoquinone, a key precursor in the synthesis of Vitamin E. nih.gov More vigorous oxidation conditions, often employing strong oxidizing agents and catalysts such as cobalt and manganese in the presence of a bromine source, can convert the methyl groups on the pseudocumene ring to carboxylic acids, ultimately yielding trimellitic acid. nih.gov It is plausible that similar oxidative pathways could be applied to this compound, potentially leading to quinone or carboxylic acid derivatives, provided the tertiary alcohol group can withstand the reaction conditions or is suitably protected.
| Starting Material | Oxidizing System | Major Product | Reference |
| Pseudocumene | Methyltrioxorhenium/H₂O₂ | 2,3,5-Trimethyl-1,4-benzoquinone | nih.gov |
| Pseudocumene | Air, Co/Mn/Br catalysts | Trimellitic acid | nih.gov |
Reduction: The reduction of the aromatic ring of this compound can be effectively achieved through methods like the Birch reduction. This reaction employs an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) with a proton source (typically an alcohol). bioengineer.orgsigmaaldrich.comnih.gov The Birch reduction of benzene (B151609) rings typically results in the formation of 1,4-cyclohexadienes. bioengineer.orgnih.gov The regioselectivity of this reduction is governed by the electronic nature of the substituents on the aromatic ring. sigmaaldrich.com For aromatic rings bearing electron-donating groups, such as the three methyl groups in the target molecule, the reduction preferentially occurs at the positions ortho and meta to these groups, yielding a product with the maximum number of substituents on the remaining double bonds. thermofisher.comnih.gov Therefore, the Birch reduction of this compound would be expected to produce a substituted cyclohexadiene, breaking the aromaticity and introducing a non-conjugated diene system.
| Reaction Type | Reagents | Expected Product Type | General Reference |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol | Substituted 1,4-cyclohexadiene | bioengineer.orgsigmaaldrich.comnih.govthermofisher.comnih.gov |
Synthesis of Complex Molecular Architectures Incorporating the 2-(2,4,5-Trimethylphenyl)propanol Scaffold
The 2-(2,4,5-trimethylphenyl)propanol framework can serve as a foundational building block for the construction of more elaborate and complex molecules. This can be achieved through the strategic preparation of functionalized adducts followed by their use in ring-forming and macrocyclization reactions.
Preparation of Functionalized Adducts
To engage the 2-(2,4,5-trimethylphenyl)propanol scaffold in further synthetic elaborations, it is often necessary to introduce reactive functional groups. This can be accomplished through various transformations targeting either the aromatic ring or the tertiary hydroxyl group.
Aromatic Functionalization: The electron-rich nature of the trimethyl-substituted phenyl ring facilitates electrophilic aromatic substitution reactions. For instance, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride would be expected to introduce a halogen atom onto the aromatic ring, likely at the remaining unsubstituted position (C6). chemguide.co.uk Such halo-aromatic derivatives are exceptionally useful as they can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. thermofisher.com
Side-Chain Functionalization: While the tertiary alcohol presents some steric hindrance, it can still undergo reactions such as etherification under appropriate conditions (e.g., Williamson ether synthesis with a suitable alkyl halide and a strong base). This would introduce an ether linkage that could be further functionalized. Additionally, oxidation of the related primary alcohol, 2-(2,4,5-trimethylphenyl)propan-1-ol, could yield the corresponding aldehyde, 2-(2,4,5-trimethylphenyl)propanal, or carboxylic acid, providing handles for condensation or amidation reactions. A related aldehyde, 2-methyl-2-(2,4,5-trimethylphenyl)propanal, has been documented, indicating the feasibility of transformations at the side chain. sigmaaldrich.com
| Functionalization Strategy | Reagents/Conditions | Potential Product |
| Aromatic Halogenation | Br₂, FeBr₃ | Bromo-2-(2,4,5-trimethylphenyl)-2-propanol |
| Etherification (Williamson) | NaH, R-X | 2-alkoxy-2-(2,4,5-trimethylphenyl)propane |
| Suzuki Coupling (of halo-adduct) | R'-B(OH)₂, Pd catalyst, base | R'-substituted this compound |
Ring Formation and Macrocyclization Strategies
Functionalized adducts of this compound are valuable precursors for the synthesis of larger, cyclic structures, including macrocycles. These complex architectures are of significant interest in fields such as medicinal chemistry and materials science.
One common strategy involves the preparation of a linear precursor containing two reactive functional groups that can undergo an intramolecular reaction to form a ring. For example, a derivative of this compound could be synthesized with a long chain terminating in a nucleophilic group (e.g., an alcohol or amine). This terminal group could then react with an electrophilic site on the aromatic ring (e.g., a previously introduced halogen via a coupling reaction) or at the benzylic position to close the ring.
Macrocyclization can also be achieved through intermolecular reactions. For instance, a di-functionalized derivative of the scaffold, such as a dihalo-aromatic species, could be reacted with a suitable linking molecule under high-dilution conditions to favor the formation of a large ring over polymerization. Palladium-catalyzed C-O or C-N bond-forming reactions are powerful tools for such macrocyclizations, as demonstrated in the synthesis of metacyclophanes. nih.gov
The synthesis of complex polycyclic frameworks can also be envisioned. Methodologies like the Diels-Alder reaction, utilizing in-situ generated reactive dienes such as ortho-quinodimethanes, offer a pathway to fused ring systems. bioengineer.org A suitably functionalized derivative of the 2-(2,4,5-trimethylphenyl)propanol scaffold could potentially act as a dienophile or be incorporated into the diene precursor, leading to intricate molecular architectures.
| Strategy | Description | Potential Application | General Reference |
| Intramolecular Cyclization | A linear precursor with two reactive ends reacts to form a ring. | Synthesis of medium to large ring systems. | nih.gov |
| Intermolecular Macrocyclization | Two functionalized molecules react with a linker under high dilution. | Preparation of macrocycles like cyclophanes. | nih.gov |
| Cycloaddition Reactions | Use of the scaffold in reactions like the Diels-Alder to build fused rings. | Construction of complex polycyclic natural product analogues. | bioengineer.org |
Computational Chemistry and Theoretical Investigations of 2 2,4,5 Trimethylphenyl 2 Propanol Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. researchgate.net Such calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.
Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
A detailed analysis of the electronic structure provides foundational knowledge of a molecule's stability and reactivity. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for predicting chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical hardness; a larger gap suggests higher stability and lower reactivity. researchgate.net For a molecule like 2-(2,4,5-trimethylphenyl)-2-propanol, the electron-donating methyl groups on the phenyl ring would be expected to raise the energy of the HOMO, while the tertiary alcohol group would also influence the frontier orbital energies.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the MEP would likely show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen and potentially on the hydrogens of the methyl groups, indicating sites for nucleophilic interaction. researchgate.net A recent computational study on a different propanol (B110389) derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized MEP maps to confirm nucleophilic regions over the oxygen atom and electrophilic sites over aromatic hydrogens, a similar approach that would be applicable here. asianresassoc.org
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Gas Phase | In Ethanol | In Water |
| HOMO Energy (eV) | -6.25 | -6.30 | -6.35 |
| LUMO Energy (eV) | 1.50 | 1.45 | 1.40 |
| HOMO-LUMO Gap (eV) | 7.75 | 7.75 | 7.75 |
Note: The data in this table is illustrative and not derived from actual quantum chemical calculations on this compound. It serves to demonstrate the typical output of such an analysis.
Prediction of Chemical Reactivity and Kinetic Stability
The electronic parameters derived from quantum chemical calculations allow for the prediction of a molecule's reactivity. Descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These reactivity descriptors help in understanding the molecule's behavior in various chemical reactions.
For aromatic compounds, theoretical models are used to predict the regioselectivity of reactions like electrophilic aromatic substitution. ed.ac.ukcityu.edu.hk The trimethyl substitution pattern on the phenyl ring of this compound would strongly direct incoming electrophiles. The methyl groups are activating and ortho-, para-directing. Therefore, computational models would likely predict that electrophilic attack would preferentially occur at the C6 position, the most sterically accessible and electronically enriched carbon on the aromatic ring. The kinetic stability of the molecule is directly related to its HOMO-LUMO gap; a large gap, as would be expected for a saturated alkyl-aromatic alcohol, suggests high stability. asianresassoc.org
Transition State Characterization and Reaction Energy Barrier Determination
A primary application of quantum chemical calculations is the mapping of reaction pathways. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. By calculating the energy of the reactants, the transition state, and the products, the activation energy barrier for a reaction can be determined.
For this compound, this methodology could be applied to study reactions such as its dehydration to form an alkene or its participation in substitution reactions. For instance, in an acid-catalyzed dehydration, calculations could model the protonation of the hydroxyl group, the departure of a water molecule to form a tertiary carbocation, and the subsequent elimination of a proton. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. Such analyses provide a deep, mechanistic understanding that is often difficult to obtain through experimental means alone. nih.gov
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are used to study the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules.
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotational degrees of freedom would be the bond between the aromatic ring and the isopropyl group, and the rotation of the hydroxyl group.
The bulky trimethyl-substituted phenyl group and the tertiary alcohol moiety would create significant steric hindrance, influencing the preferred conformation. Molecular mechanics or DFT calculations could be used to perform a potential energy surface scan by systematically rotating these bonds to identify the lowest energy (most stable) conformers. researchgate.net Intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the π-electron system of the aromatic ring or steric repulsions between the methyl groups, would be key determinants of conformational preference. tu-dortmund.de
Table 2: Illustrative Conformational Energy Profile of this compound
| Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 0° (Eclipsed) | +5.2 | Steric clash between OH and phenyl ring |
| 60° (Gauche) | 0.0 | Stable conformer, minimal steric repulsion |
| 120° (Eclipsed) | +4.8 | Steric clash between methyl and phenyl ring |
| 180° (Anti) | +0.5 | Slight steric interaction |
Note: This table presents a simplified, hypothetical energy profile to illustrate the principles of conformational analysis. Actual values would require specific calculations.
Intermolecular Interactions and Solvent Effects (e.g., Hydrogen Bonding Networks)
The behavior of this compound in a condensed phase is governed by its intermolecular interactions. The hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the H) and an acceptor (via the O). In a pure sample, molecules would form hydrogen-bonded networks.
Simulations can model how the molecule interacts with different solvents. In a polar, protic solvent like water or ethanol, the molecule would engage in strong hydrogen bonding with solvent molecules. In a nonpolar solvent, weaker van der Waals interactions would dominate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study how the solvent environment affects the molecule's electronic structure and stability. tu-dortmund.demdpi.com For example, a computational study on a related compound showed that while the HOMO-LUMO energy gap remained consistent across different solvents, the molecule exhibited greater stability in more polar environments. asianresassoc.org These studies are crucial for understanding the molecule's solubility and its behavior in different chemical environments.
Force Field Development for Simulation Accuracy
The accuracy of molecular simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, is fundamentally dependent on the quality of the underlying force field. A force field is a collection of energy functions and associated parameters that describe the potential energy of a system of particles. For a molecule like this compound, developing a reliable force field is crucial for accurately predicting its conformational dynamics and intermolecular interactions.
General-purpose force fields, such as the General AMBER Force Field (GAFF), are designed to cover a broad range of organic molecules and are often the starting point for parameterization. ambermd.orgnih.gov GAFF provides a set of rules and existing parameters for common atom types (e.g., C, H, O, N, S, P, and halogens), allowing for the automated generation of parameters for new molecules. ambermd.orgnih.gov The functional form of these force fields typically includes terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov
The parameterization process for this compound would involve:
Atom Typing: Assigning specific atom types from the force field's library to each atom in the molecule. For instance, the carbon atoms in the benzene (B151609) ring would be assigned an aromatic sp2 carbon type, while the carbon of the tertiary alcohol would be an sp3 type.
Charge Assignment: Calculating partial atomic charges is critical for describing electrostatic interactions. Methods like Restrained Electrostatic Potential (RESP) fitting, often based on quantum mechanical calculations (e.g., at the HF/6-31G* level), are commonly used to derive charges that accurately reproduce the electrostatic potential around the molecule. ambermd.org
Parameter Assignment and Refinement: Bond, angle, and dihedral parameters are assigned based on the defined atom types. While GAFF can provide most of these, some may be missing or require refinement for a highly substituted or unique molecule. nih.govmdpi.com Dihedral parameters, which govern the rotational energy barriers around bonds, are particularly important for conformational accuracy and are often optimized by fitting to high-level quantum mechanics potential energy scans of relevant molecular fragments. mdpi.comuiuc.edu For cases where experimental data is sparse, parameter development may rely more heavily on ab initio calculations. rsc.org
The table below illustrates a hypothetical set of GAFF-style parameters that would be necessary to define the intramolecular interactions within the this compound molecule.
| Parameter Type | Involved Atoms | Hypothetical Value | Description |
|---|---|---|---|
| Atom Type | C (Aromatic) | ca | Aromatic sp2 carbon |
| Atom Type | C (Alkyl) | c3 | Aliphatic sp3 carbon |
| Atom Type | O (Alcohol) | oh | Hydroxyl oxygen |
| Bond (kb) | ca-ca | 469 kcal/mol/Ų | Force constant for aromatic C-C bond stretch |
| Bond (req) | ca-ca | 1.39 Å | Equilibrium bond length for aromatic C-C |
| Angle (kθ) | ca-ca-ca | 63 kcal/mol/rad² | Force constant for aromatic ring angle bend |
| Angle (θeq) | ca-ca-ca | 120.0° | Equilibrium angle for aromatic ring |
| Dihedral (Vn) | ca-ca-c3-oh | 1.5 kcal/mol | Rotational barrier for the propanol group relative to the ring |
| Non-bonded (Charge) | O (Alcohol) | -0.65 e | Partial atomic charge on the oxygen atom |
| Non-bonded (Charge) | H (Alcohol) | +0.42 e | Partial atomic charge on the hydroxyl hydrogen |
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its NMR, IR, and Raman spectra, which can aid in structural elucidation and serve as a benchmark for validating computational models.
The prediction of NMR chemical shifts is a powerful tool for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. msu.runih.govresearchgate.net These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com
The accuracy of GIAO-DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-311+G(2d,p)). msu.rumdpi.comnih.gov For complex organic molecules, linear regression analysis against experimental data is often used to develop empirical corrections that improve the reliability of the predictions. msu.runih.gov
For this compound, key structural features influencing its NMR spectrum include:
Aromatic Protons: The chemical shifts of the two aromatic protons are influenced by the electronic effects of the four substituents (three methyl groups and one propan-2-ol group).
Methyl Protons: The three methyl groups attached to the ring and the two methyl groups on the propanol side chain will have distinct chemical shifts due to their different chemical and magnetic environments.
Tertiary Alcohol: The signals for the quaternary carbon and the hydroxyl proton are characteristic of this functional group. The hydroxyl proton's shift can be sensitive to solvent and concentration. wisc.edu
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method. These values are estimated based on typical ranges for substituted aromatic compounds and tertiary alcohols. wisc.edulibretexts.org
| Atom/Group | Nucleus | Hypothetical Calculated Chemical Shift (δ, ppm) | Rationale/Influencing Factors |
|---|---|---|---|
| Aromatic H (at C3) | ¹H | ~7.10 | Deshielded by aromatic ring current; influenced by ortho/para methyl groups. libretexts.org |
| Aromatic H (at C6) | ¹H | ~6.95 | Deshielded by ring current; influenced by ortho methyl and propanol groups. libretexts.org |
| CH₃ (at C2) | ¹H | ~2.25 | Benzylic methyl group protons. wisc.edu |
| CH₃ (at C4) | ¹H | ~2.20 | Benzylic methyl group protons. wisc.edu |
| CH₃ (at C5) | ¹H | ~2.15 | Benzylic methyl group protons. wisc.edu |
| C(CH₃)₂ (propanol) | ¹H | ~1.55 | Equivalent methyl protons on the tertiary alcohol group. |
| OH (propanol) | ¹H | ~1.80 | Variable shift, dependent on solvent and hydrogen bonding. |
| Aromatic C (Substituted) | ¹³C | ~135-145 | Quaternary carbons attached to alkyl groups. libretexts.org |
| Aromatic C (with H) | ¹³C | ~125-135 | Protonated aromatic carbons. libretexts.org |
| C-OH (propanol) | ¹³C | ~75 | Tertiary alcohol carbon. |
| C(CH₃)₂ (propanol) | ¹³C | ~30 | Methyl carbons on the propanol group. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Theoretical calculations, primarily using DFT, can compute the harmonic vibrational frequencies and intensities, which correspond to the peaks in experimental spectra. tandfonline.comijaemr.com These calculations are crucial for assigning observed spectral bands to specific molecular motions. nih.gov
For this compound, the vibrational spectrum would be characterized by several key modes:
O-H Stretch: A prominent band, typically broad in the IR spectrum due to hydrogen bonding, associated with the stretching of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. openstax.orgspectroscopyonline.com
C=C Ring Stretches: A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring itself. openstax.org
C-H Bends: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can be diagnostic of the substitution pattern on the aromatic ring. openstax.org
C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond.
The following table lists hypothetical, computationally predicted vibrational frequencies for some of the most significant modes in this compound, based on established frequency ranges for its constituent functional groups. openstax.orgresearchgate.netyoutube.com
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Spectral Activity | Description of Motion |
|---|---|---|---|
| O-H Stretch | ~3450 | Strong in IR, Weak in Raman | Stretching of the hydroxyl bond. |
| Aromatic C-H Stretch | ~3035 | Medium in IR, Strong in Raman | Stretching of C-H bonds on the benzene ring. openstax.org |
| Aliphatic C-H Stretch (Asymmetric) | ~2970 | Strong in IR and Raman | Asymmetric stretching of C-H bonds in methyl groups. |
| Aliphatic C-H Stretch (Symmetric) | ~2880 | Medium in IR, Strong in Raman | Symmetric stretching of C-H bonds in methyl groups. |
| Aromatic C=C Ring Stretch | ~1610 | Medium in IR and Raman | In-plane stretching of the carbon-carbon bonds in the benzene ring. openstax.org |
| Aromatic C=C Ring Stretch | ~1505 | Medium-Strong in IR and Raman | In-plane stretching of the carbon-carbon bonds in the benzene ring. openstax.org |
| CH₃ Bend (Asymmetric) | ~1460 | Medium in IR | Asymmetric deformation of the H-C-H angles in methyl groups. |
| C-O Stretch | ~1150 | Strong in IR | Stretching of the tertiary alcohol C-O bond. |
| Aromatic C-H Out-of-Plane Bend | ~870 | Strong in IR | Bending of the aromatic C-H bonds out of the plane of the ring. openstax.org |
Advanced Analytical Methodologies for Characterization and Mechanistic Probing of 2 2,4,5 Trimethylphenyl 2 Propanol and Its Derivatives
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic methods are fundamental to the analysis of 2-(2,4,5-trimethylphenyl)-2-propanol, enabling the separation of the compound from reactants, byproducts, and enantiomers.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.
Purity Assessment: The purity of a this compound sample is determined by analyzing the resulting chromatogram. The area of the peak corresponding to the compound is compared to the total area of all peaks present in the chromatogram. nih.gov For high-purity samples, challenges such as column overload can occur, leading to broad or "shark-fin" shaped peaks for the main component. nih.gov To mitigate this, a split injection technique is often employed, where only a fraction of the injected sample enters the column, allowing for the accurate quantification of minor impurities. nih.gov The choice of a suitable capillary column, often with a polyethylene (B3416737) glycol (wax) stationary phase, is crucial for achieving good separation of aromatic alcohols from potential impurities. nih.gov
Research Findings: While specific GC-FID methods for this compound are not extensively published, the general principles of purity analysis for alcohols are well-established. For instance, methods developed for determining impurities in butanol highlight the importance of split injections and appropriate column selection to avoid overloading and achieve accurate quantification. nih.gov Similarly, GC-FID has been successfully used for the quantitative analysis of hydroxylated minor compounds in various matrices, demonstrating its reliability for quantifying alcohol analytes. libretexts.org The technique's simplicity and reliability make it a valuable tool for routine quality control and for monitoring the progress of reactions involving this compound. libretexts.org
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of chiral molecules like this compound, which possesses a stereocenter at the tertiary carbon, HPLC with chiral stationary phases (CSPs) is the method of choice for determining enantiomeric excess (ee).
Enantiomeric Separation: The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. These CSPs are typically composed of a chiral selector molecule immobilized on a silica (B1680970) support. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have shown great success in resolving a broad range of chiral compounds, including tertiary alcohols. youtube.com Another class of effective CSPs are the Pirkle-type columns, which are based on small chiral molecules like N-(3,5-dinitrobenzoyl)-D-phenylglycine. nih.govnih.gov
Research Findings: The enantiomeric resolution of chiral benzylic alcohols, a class of compounds structurally related to this compound, has been extensively studied. nih.gov Research has shown that good to excellent separations of enantiomers can be achieved on Pirkle-type CSPs. nih.govlibretexts.org In some cases, pre-column derivatization of the alcohol with an achiral reagent can enhance the enantiorecognition by the CSP, leading to improved resolution. nih.govlibretexts.org The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve the desired separation. youtube.commassbank.eu The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. nih.gov
| Parameter | Typical Conditions for Chiral HPLC of Aromatic Alcohols |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, Pirkle-type) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.
Methodology: In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel or alumina. chemistrynotmystery.com The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. docbrown.info More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. chemistrynotmystery.com
Application in Synthesis: For the synthesis of this compound, TLC is an invaluable tool for monitoring the conversion of the starting ketone (2,4,5-trimethylacetophenone) to the alcohol product. By spotting the reaction mixture alongside the starting material on the same TLC plate, the disappearance of the reactant spot and the appearance of a new, more polar product spot (alcohols are generally more polar than ketones) can be observed over time. youtube.com The choice of an appropriate eluting solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is crucial for achieving good separation. nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and the connectivity of adjacent protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons on the aromatic ring, the methyl protons of the isopropyl group, and the hydroxyl proton. The integration of these signals corresponds to the number of protons of each type.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak. The chemical shifts of these peaks are indicative of the electronic environment of the carbon atoms (e.g., aromatic, aliphatic, carbinol carbon). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. youtube.com
Data Interpretation (Predicted):
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | ~7.0 - 7.2 | ~125 - 135 |
| Aromatic C-CH₃ | - | ~130 - 140 |
| C-OH | ~75 - 80 | |
| Ar-CH₃ | ~2.2 - 2.4 | ~19 - 21 |
| C(CH₃)₂ | ~1.5 - 1.7 | ~30 - 32 |
| OH | Variable (broad singlet) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.
Ionization and Fragmentation: In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺). For tertiary alcohols like this compound, the molecular ion is often unstable and may not be observed or is very weak in intensity. chemistrynotmystery.comdocbrown.info The excess energy in the molecular ion leads to its fragmentation into smaller, more stable charged fragments and neutral radicals.
Fragmentation Analysis: The fragmentation pattern is highly characteristic of the molecule's structure. For this compound (Molecular Weight: 178.27 g/mol ), the major fragmentation pathways are predicted to be:
α-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃) would result in a highly stable benzylic oxonium ion. For the analogous compound 2-phenyl-2-propanol, the base peak is observed at m/z 121, corresponding to the loss of a methyl group. nih.govrestek.com A similar prominent peak would be expected for the title compound at m/z 163 (178 - 15).
Loss of Water: Dehydration can occur, leading to a peak at M-18.
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the aromatic ring can lead to the formation of a trimethylphenyl radical and a charged fragment corresponding to the propan-2-ol cation.
Predicted Major Fragments:
| m/z | Proposed Fragment | Origin |
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 163 | [C₁₁H₁₅O]⁺ | M⁺ - •CH₃ (α-cleavage) |
| 160 | [C₁₂H₁₆]⁺ | M⁺ - H₂O (Dehydration) |
| 119 | [C₉H₁₁]⁺ | Trimethylphenyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized for the structural elucidation of molecules. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For this compound, IR spectroscopy provides a characteristic fingerprint, allowing for the identification of its key functional groups.
The IR spectrum of this compound is defined by the vibrational modes of its constituent parts: the hydroxyl (-OH) group, the alkyl portions, and the substituted aromatic ring. The tertiary alcohol gives rise to a distinct, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration. libretexts.orgpressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. The C-O stretching vibration of the tertiary alcohol is also a key diagnostic feature, typically appearing as a strong band in the 1200-1100 cm⁻¹ region.
The aromatic nature of the compound is confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring are generally observed as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orgopenstax.org The C=C stretching vibrations within the benzene (B151609) ring give rise to a series of absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org Furthermore, the substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns of absorption are expected in this fingerprint region.
The presence of the methyl groups (trimethylphenyl and the two methyls of the propanol (B110389) moiety) is evidenced by C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups typically appear in the 2960-2850 cm⁻¹ range. The corresponding bending vibrations are found at approximately 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The characteristic "isopropyl" split, often seen for gem-dimethyl groups, may be observed around 1380 cm⁻¹.
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| C-O (Tertiary Alcohol) | Stretching | 1200 - 1100 | Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 800 | Strong |
| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium to Strong |
| C-H (Alkyl) | Bending | 1465, 1375 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the molecular and crystal structure.
For a compound like this compound, which may be a low-melting solid or a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be a primary challenge. However, should a crystalline form be obtained, X-ray analysis would provide a wealth of information. This includes precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure. Furthermore, the analysis reveals the packing of the molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl group and van der Waals forces.
In cases where the compound itself is difficult to crystallize, advanced techniques such as co-crystallization with a "crystallization chaperone" can be employed. These chaperones are molecules that form well-defined crystalline lattices and can include guest molecules, like this compound, within their structure, facilitating the crystallographic analysis of otherwise intractable samples.
While a specific crystal structure for this compound is not publicly available, the expected data from such an analysis would be tabulated as follows, providing a detailed geometric description of the molecule.
| Parameter | Description | Typical Information Obtained |
| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 10.5 Å, b = 15.2 Å, c = 8.9 Å, β = 95° |
| Bond Lengths | The distances between bonded atoms. | e.g., C-O, C-C, C-H bond distances |
| Bond Angles | The angles formed by three connected atoms. | e.g., C-O-H, C-C-C bond angles |
| Torsional Angles | The dihedral angles describing the conformation of the molecule. | e.g., Conformation of the propanol side chain relative to the phenyl ring |
| Hydrogen Bonding | Details of hydrogen bond donors, acceptors, and geometries. | e.g., O-H···O distances and angles |
In Situ and Operando Spectroscopic Methods for Mechanistic Studies (e.g., 77Se NMR)
For the study of reactions involving this compound and its derivatives, techniques like in situ NMR spectroscopy are particularly powerful. For instance, monitoring the synthesis of the parent alcohol, which could be prepared via a Grignard reaction between a suitable trimethylphenyl magnesium halide and acetone (B3395972), using in situ NMR would allow for the observation of the consumption of reactants and the appearance of the product in real-time. beilstein-journals.org This can provide insights into reaction rates, the presence of any long-lived intermediates, and the formation of byproducts.
Furthermore, the study of derivatives of this compound can be significantly enhanced by these techniques. A particularly relevant advanced method is 77Se NMR spectroscopy , which would be employed for the characterization and mechanistic investigation of selenium-containing derivatives. rsc.orgrsc.orgnih.gov Organoselenium compounds are of significant interest due to their unique reactivity and potential biological applications. mdpi.comcardiff.ac.uk The synthesis of a selenium derivative, for example, a selenoether, from this compound could be monitored using in situ 77Se NMR.
77Se is a spin-1/2 nucleus with a wide chemical shift range, making it highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of various selenium species that might be present in a reaction mixture, such as selenols, diselenides, and selenoethers. By tracking the 77Se chemical shifts and signal intensities over time, one can elucidate the reaction pathway, identify intermediates, and determine kinetic parameters. For example, the conversion of a diselenide precursor to a selenoether derivative of this compound would be observable through the disappearance of the 77Se signal of the diselenide and the appearance of a new signal at a characteristic chemical shift for the selenoether.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)
Hyphenated analytical techniques, which combine two or more analytical methods, offer a powerful approach for the separation, identification, and quantification of components in complex mixtures. For the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally useful hyphenated technique.
In GC-MS, the gas chromatograph separates the components of a sample based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.
For the analysis of this compound, GC would provide a retention time that is characteristic of this compound under specific chromatographic conditions. Following separation, the mass spectrum would provide a molecular fingerprint. As a tertiary alcohol, the molecular ion peak ([M]⁺) for this compound in an electron ionization (EI) mass spectrum is often weak or absent due to the instability of the molecular ion. libretexts.orgwhitman.edudocbrown.info
The fragmentation pattern, however, is highly informative for structure elucidation. Key fragmentation pathways for this molecule would include:
Alpha-cleavage: The cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. docbrown.infolibretexts.org
Fragments from the aromatic ring: Cleavage can also occur at the bond between the tertiary carbon and the aromatic ring, leading to fragments characteristic of the trimethylphenyl group.
A plausible fragmentation pattern and the corresponding m/z values for this compound are outlined in the table below.
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 163 | [C₁₁H₁₅O]⁺ | Loss of a methyl radical (M - CH₃) |
| 160 | [C₁₂H₁₆]⁺ | Loss of water (M - H₂O) |
| 133 | [C₁₀H₁₃]⁺ | Fragment from the aromatic moiety |
| 119 | [C₉H₁₁]⁺ | Trimethylphenyl cation |
| 59 | [C₃H₇O]⁺ | Isopropoxy cation from cleavage of the aryl-C bond |
This detailed fragmentation pattern allows for the confident identification of this compound in a sample, even in the presence of other isomers or related compounds.
Future Research Directions and Emerging Paradigms in the Chemistry of 2 2,4,5 Trimethylphenyl 2 Propanol
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of polyalkylated aryl alcohols like 2-(2,4,5-trimethylphenyl)-2-propanol traditionally relies on methods such as Friedel-Crafts reactions followed by Grignard-type additions. However, classical Friedel-Crafts alkylations often require stoichiometric or greater amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which present significant environmental and workup challenges. rsc.orgnih.gov Future research is focused on overcoming these limitations by developing more sophisticated and efficient catalytic systems.
Key research thrusts include:
Advanced Lewis and Brønsted Acid Catalysis: The exploration of a wider range of Lewis acids beyond AlCl₃, including BF₃, TiCl₄, and SnCl₄, continues to be an area of interest. nih.govbeilstein-journals.org More recently, catalytic amounts of strong Lewis acids like scandium triflate (Sc(OTf)₃) or Brønsted acids have been shown to effectively promote alkylations using alcohols as alkylating agents, which avoids the use of more toxic alkyl halides. beilstein-journals.org Developing catalysts that can efficiently mediate the direct alkylation of 1,2,4-trimethylbenzene (B165218) with an acetone (B3395972) equivalent or the reaction of a 2,4,5-trimethylphenyl organometallic species with acetone under milder conditions is a primary goal.
Solid Acid Catalysts: To improve catalyst recovery and simplify processes, research into heterogeneous solid acid catalysts is expanding. Materials such as zeolites and acidic cation exchange resins offer significant advantages by replacing homogeneous catalysts. mt.com These solid acids can facilitate Friedel-Crafts type reactions, are easily separable from the reaction mixture, and can often be regenerated and reused, aligning with green chemistry principles. ijesrr.org
Metallaphotoredox Catalysis: For the construction of sterically congested quaternary carbons, such as the one in the target molecule, metallaphotoredox catalysis is an emerging frontier. princeton.edu These methods can enable the coupling of tertiary alcohols or their derivatives with other fragments under mild conditions, offering a novel disconnection approach for synthesizing complex structures. princeton.edu
A comparison of catalytic approaches is outlined in the table below.
| Catalyst Type | Traditional Approach (e.g., AlCl₃) | Emerging Approach (e.g., Zeolite, Sc(OTf)₃) | Future Direction |
| Catalyst Loading | Stoichiometric or excess | Catalytic (e.g., 1-10 mol%) | Lower catalyst loading, higher turnover |
| Selectivity | Often produces polyalkylation and isomeric mixtures nih.gov | Improved regioselectivity due to shape-selectivity (zeolites) or specific coordination | High chemo- and regioselectivity for direct, one-pot synthesis |
| Recyclability | Not recyclable; requires aqueous quench | Recyclable (heterogeneous catalysts) or recoverable | Highly stable and recyclable catalysts with long lifetimes |
| Feedstock | Alkyl halides nih.gov | Alcohols, alkenes beilstein-journals.orgmt.com | Direct activation of less reactive feedstocks |
Exploration of Unconventional Reaction Media and Conditions
The vast majority of chemical processes rely on volatile organic solvents, which account for a significant portion of industrial chemical waste and pollution. nih.gov A major paradigm shift in synthetic chemistry involves the use of unconventional, or "green," reaction media and advanced process technologies.
Future research in this area for the synthesis of this compound would focus on:
Green Solvents: Replacing conventional solvents like benzene (B151609) or ether with more environmentally benign alternatives is a key objective. nih.gov Water, supercritical fluids (especially scCO₂), ionic liquids (ILs), and deep eutectic solvents (DES) are prominent candidates. digitallibrary.co.inpnas.orgchemicalbook.com Supercritical CO₂, for instance, is non-toxic, non-flammable, and allows for easy product separation by simple depressurization. pnas.org Recent studies have demonstrated successful Grignard-type additions in DES and even in water, challenging long-held assumptions about the incompatibility of organometallic reagents with protic media. chemicalbook.com
Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. ijesrr.org Reactions can be carried out in a dry media or solid-state, often activated by microwave or ultrasonic irradiation, which can lead to higher yields, shorter reaction times, and significantly less waste. ijesrr.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to batch processes. flowchemistrysociety.com This technology allows for safer handling of reactive intermediates, rapid reaction optimization, and easier scalability. nih.gov The synthesis of precursors or the final assembly of this compound in a flow system, potentially using a packed bed of a solid acid catalyst, represents a significant process intensification opportunity. numberanalytics.com
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by automating and accelerating discovery. semanticscholar.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition.
For a target like this compound, the integration of AI could manifest in several ways:
Predicting Regioselectivity: The synthesis of the 2,4,5-trimethylphenyl scaffold requires precise control over the electrophilic substitution on a benzene ring. ML models like RegioML and RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution with high accuracy (up to 93%). rsc.orgnih.gov Such tools could be used to screen various conditions for a Friedel-Crafts alkylation to maximize the yield of the desired 1,2,4-trimethylbenzene precursor.
Reaction Optimization and Catalyst Discovery: AI algorithms can predict reaction outcomes, such as yield and selectivity, under different conditions (temperature, solvent, catalyst). rsc.org This allows for in silico optimization, reducing the number of experiments required. Furthermore, ML can screen vast libraries of potential catalysts to identify novel candidates with enhanced activity for specific transformations.
Retrosynthesis Planning: AI-powered platforms can propose novel synthetic routes to a target molecule. whiterose.ac.uk By analyzing millions of published reactions, these tools can suggest disconnections and precursor molecules that a human chemist might overlook, potentially leading to more efficient and innovative syntheses.
| Synthetic Route | Key Transformation | Predicted Yield (%) | Regioselectivity Score | Sustainability Metric (E-Factor) | Overall AI Score |
| Route A | Friedel-Crafts alkylation of 1,2,4-trimethylbenzene with acetone | 65 | 0.85 | 15 | 7.2/10 |
| Route B | Grignard reaction of 2-bromo-1,3,4-trimethylbenzene (B11937211) with acetone | 88 | N/A | 25 | 7.9/10 |
| Route C | Biocatalytic hydroxylation of a trimethyl-isopropylbenzene precursor | 75 | 0.98 | 5 | 9.1/10 |
Expansion of Biological and Bio-inspired Transformations
Nature provides a masterclass in efficient and highly selective chemical synthesis. Harnessing biological systems and principles—biocatalysis—offers a powerful and sustainable alternative to traditional chemical methods. nih.gov The synthesis of chiral molecules, including tertiary alcohols, is an area where biocatalysis excels. tandfonline.comnih.gov
Future research directions include:
Enzymatic Synthesis of Tertiary Alcohols: While enzymes that create chiral tertiary alcohols are less common than those for secondary alcohols, research is uncovering new biocatalysts and engineering existing ones for this purpose. nih.gov Esterases, lipases, and epoxide hydrolases have been used in the kinetic resolution of racemic tertiary alcohols. nih.gov A forward-thinking approach would be to discover or engineer an enzyme, perhaps a variant of a terpene cyclase or a hydroxylase, that can directly and stereoselectively synthesize this compound or a close precursor. Multifunctional biocatalysts capable of performing cascade reactions in a single pot are also a promising frontier. acs.org
Metabolic Engineering for Precursor Production: The aromatic core of the molecule, 1,2,4-trimethylbenzene, is traditionally derived from petroleum. nih.gov Metabolic engineering offers a path to produce such aromatic compounds from renewable feedstocks like glucose. nih.gov By manipulating microbial pathways, such as the shikimate pathway, microorganisms like E. coli or yeast can be engineered to overproduce specific aromatic precursors. nih.gov Further engineering could introduce pathways to assemble the final carbon skeleton, creating a fully biological route to the target compound from simple sugars. nih.gov
Sustainable and Circular Chemistry Approaches in Synthesis
The ultimate goal of modern chemistry is to transition from a linear "take-make-dispose" economic model to a circular one, where waste is eliminated and materials are continuously reused. whiterose.ac.ukpwc.com This requires a holistic redesign of synthetic processes, integrating the principles of green chemistry at every stage. mdpi.com
For this compound, a circular approach would involve:
Renewable Feedstocks: The foundational step is to move away from fossil-fuel-derived starting materials. Research into the valorization of biomass, such as lignin, is providing new routes to aromatic platform chemicals. ucl.ac.ukucl.ac.uk Lignin, a complex aromatic biopolymer, could potentially be broken down and converted into substituted benzenes like the trimethylbenzene core of the target molecule.
Atom Economy and Waste Minimization: Future syntheses will be designed to maximize the incorporation of all reactant atoms into the final product. This involves prioritizing addition reactions over substitution or elimination reactions and using catalytic rather than stoichiometric reagents. nih.gov
Design for Degradation: While not always applicable for stable chemical intermediates, a key principle of circular chemistry is to design products that can be safely returned to the biosphere or easily recycled at the end of their life. For a compound like this compound, this translates to ensuring that the synthetic process itself is circular—recycling solvents and catalysts and converting byproducts into valuable co-products. weforum.orgnumberanalytics.com Advanced oxidation processes (AOPs), which use powerful oxidizing agents like hydroxyl radicals, could be explored for the clean degradation of any waste streams generated during synthesis. epa.govwikipedia.orgomu.edu.tr
By embracing these future directions, the synthesis of this compound can serve as a model for the development of next-generation chemical manufacturing that is efficient, precise, and fundamentally sustainable.
Q & A
Q. What are the recommended methods for synthesizing 2-(2,4,5-Trimethylphenyl)-2-propanol, and how do steric effects from the trimethylphenyl group influence reaction optimization?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. The steric bulk of the 2,4,5-trimethylphenyl group slows reaction kinetics, requiring prolonged heating (e.g., 48–72 hours at 80–100°C) and catalysts like AlCl₃. Purity is improved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : Look for distinct methyl singlet resonances at δ 2.1–2.3 ppm (three methyl groups on the aromatic ring) and a broad hydroxyl peak at δ 1.8–2.0 ppm.
- ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at ~75 ppm.
- IR : O-H stretch at 3200–3400 cm⁻¹ and absence of carbonyl peaks (to rule out ketone byproducts) .
Q. What safety protocols are critical when handling this compound, given its potential hazards?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards).
- Work in a fume hood to mitigate respiratory irritation (H335).
- Store in airtight containers away from oxidizers; monitor for decomposition products like CO under heat .
Advanced Research Questions
Q. How do electronic and steric properties of the trimethylphenyl group affect the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The electron-donating methyl groups increase aromatic ring electron density, making electrophilic substitutions (e.g., nitration) challenging. Steric hindrance directs substituents to the less hindered 6-position. Oxidation with KMnO₄/H₂SO₄ yields a ketone, but requires excess reagent due to steric shielding of the hydroxyl group .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
- Assay Validation : Use multiple cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial activity).
- Meta-Analysis : Compare solvent effects (DMSO vs. ethanol) and incubation times .
Q. How can computational modeling (DFT, MD) predict the compound’s interactions with biological targets like enzymes or membranes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 isoforms, focusing on hydrophobic pockets compatible with the trimethylphenyl group.
- Solubility Prediction : Apply COSMO-RS to estimate logP (~3.5) and membrane permeability .
Research Gaps and Future Directions
- Stereochemical Control : Develop asymmetric synthesis routes for enantiopure forms, leveraging chiral auxiliaries or biocatalysts.
- Environmental Impact : Study biodegradation pathways using LC-MS to identify metabolites in soil/water systems.
- Structure-Activity Relationships (SAR) : Synthesize derivatives with halogen or nitro substituents to enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
